molecular formula C7H7NO3S B6599462 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione CAS No. 463341-27-7

4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione

Cat. No. B6599462
CAS RN: 463341-27-7
M. Wt: 185.20 g/mol
InChI Key: NBSIBJWEUNUNED-UHFFFAOYSA-N
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Description

4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione (4-OH-BzT) is a novel compound that has been studied for its potential uses in various scientific applications. It is a heterocyclic compound with a five-membered ring structure, containing an oxygen atom, two nitrogen atoms, and two sulfur atoms. 4-OH-BzT has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities. It is also believed to be a potential therapeutic agent for the treatment of certain diseases, such as cancer.

Scientific Research Applications

4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has been studied for its potential uses in various scientific applications. It has been found to have antioxidant, anti-inflammatory, and antimicrobial activities. In addition, 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has been studied for its potential use as an anticancer agent. 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has also been studied for its potential use as a therapeutic agent for the treatment of diabetes and other metabolic diseases. Furthermore, 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has been studied for its potential use as a neuroprotective agent, as well as for its potential use in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is still not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed that 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has anti-inflammatory and antimicrobial activities by inhibiting the activity of certain enzymes and proteins involved in inflammation and microbial growth. In addition, 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione is believed to act as an anticancer agent by inducing apoptosis and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione have been studied extensively in recent years. It has been found to have antioxidant, anti-inflammatory, and antimicrobial activities. In addition, 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has been found to have neuroprotective effects, as well as to have potential therapeutic effects in the treatment of diabetes and other metabolic diseases. It has also been found to have potential anticancer activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione for lab experiments include its low cost and availability, as well as its relatively simple synthesis method. Furthermore, 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has been found to have a wide range of biological activities, making it a useful compound for many different scientific applications. The main limitation of using 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione for lab experiments is that its mechanism of action is still not fully understood.

Future Directions

The potential future directions for 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione research include further studies of its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research is needed to understand its mechanism of action and to explore its potential uses in other scientific applications. Furthermore, further studies are needed to explore the potential of 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione as a drug delivery system, as well as its potential use in the development of new therapeutics.

Synthesis Methods

The synthesis of 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione has been studied extensively in recent years. The most common method used is a multi-step synthesis that involves the reaction of 1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione (BzT) with an appropriate reagent. The reaction of BzT with aqueous hydrogen peroxide is the most common method used to synthesize 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione. This reaction is carried out in an acidic medium, usually sulfuric acid, and is usually conducted at room temperature. Other methods for the synthesis of 4-hydroxy-1,3-dihydro-2lambda6,1-benzothiazole-2,2-dione include the reaction of BzT with aqueous sodium hypochlorite, the reaction of BzT with aqueous sodium iodide, and the reaction of BzT with aqueous potassium permanganate.

properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-7-3-1-2-6-5(7)4-12(10,11)8-6/h1-3,8-9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSIBJWEUNUNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2O)NS1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dioxo-2,3-dihydro-1H-2lambda6-benzo[c]isothiazol4-ol

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